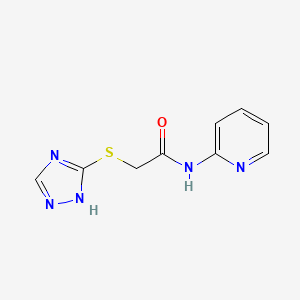

N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

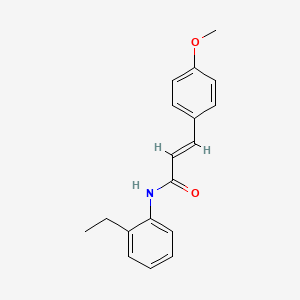

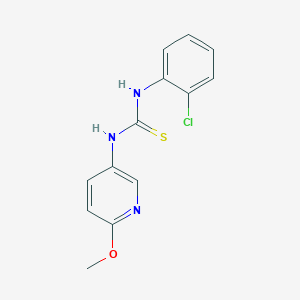

The synthesis of derivatives similar to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide often involves the condensation of specific thiols with chloroacetamides in the presence of anhydrous potassium carbonate. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has been achieved through such condensation processes (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011). This method typically yields a series of compounds with varied substituents, showcasing the versatility and adaptability of this synthetic route.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by their heterocyclic components, including the pyridine and triazole rings. The incorporation of these rings contributes to the compounds' unique chemical behaviors and interactions. Structural elucidation techniques such as NMR, IR spectroscopy, and X-ray crystallography are commonly employed to confirm the molecular structure of these compounds. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate has been characterized by a combination of NMR, IR, and X-ray single-crystal determination (Orek, Koparir, Koparır, 2012).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are significantly influenced by their functional groups and molecular structure. They may participate in various chemical reactions, including acylation, condensation, and cyclization, to form new derivatives with potential biological activities. For example, the acylation of heteroaromatic amines has been explored for the facile and efficient synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, highlighting the reactivity and versatility of these compounds (Ibrahim et al., 2011).

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound structurally related to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide, by replacing the acetamide group with alkylurea, showed remarkable anticancer effects. The synthesized derivatives exhibited potent antiproliferative activities against various human cancer cell lines, with reduced acute oral toxicity and efficacy in inhibiting tumor growth in a mice model. This suggests that such compounds could serve as potent PI3K inhibitors and effective anticancer agents (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives led to the synthesis of compounds with significant antimicrobial activity. The study highlighted the reactivity of these derivatives towards various nitrogen-based nucleophiles, producing compounds with high activity against several microbial strains. This showcases the potential of such compounds in developing new antimicrobials (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Insecticidal Assessment

The use of 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles demonstrated significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This indicates the potential of N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide related compounds in the development of novel insecticides (A. Fadda et al., 2017).

Enzyme Inhibitory Activities

Compounds structurally related to N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide have been synthesized and evaluated for their enzyme inhibitory activities. For instance, N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide derivatives were synthesized and showed inhibition potential against bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. This highlights the potential therapeutic applications of such compounds in treating diseases associated with enzyme dysfunction (N. Virk et al., 2018).

Zukünftige Richtungen

The future directions for the study of “N-2-pyridinyl-2-(1H-1,2,4-triazol-5-ylthio)acetamide” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by similar compounds, it may be worthwhile to investigate its potential applications in various fields .

Eigenschaften

IUPAC Name |

N-pyridin-2-yl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5OS/c15-8(5-16-9-11-6-12-14-9)13-7-3-1-2-4-10-7/h1-4,6H,5H2,(H,10,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZYEPGBMOZJCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)

![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)

![2-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5553990.png)

![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)

![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)

![2-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]pyrido[2,3-d]pyrimidine](/img/structure/B5554013.png)

![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)

![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)

![4-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5554042.png)

![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5554052.png)

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)